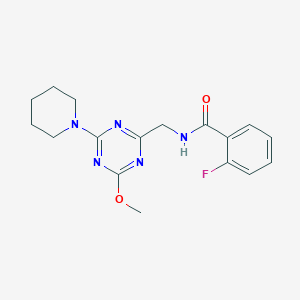

2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-25-17-21-14(20-16(22-17)23-9-5-2-6-10-23)11-19-15(24)12-7-3-4-8-13(12)18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUTLQHPHCIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where piperidine reacts with the triazine intermediate.

Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.

Formation of the Benzamide Moiety: The final step involves the coupling of the triazine intermediate with 2-fluorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exhibit promising anticancer properties. For instance, derivatives of triazine have been shown to induce apoptosis in cancer cell lines and suppress tumor growth in vivo. In particular, compounds that incorporate piperidine and methoxy groups have been linked to enhanced cytotoxicity against various cancer types, including glioblastoma and breast cancer .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 25.72 ± 3.95 | MCF cell line |

| Compound B | 45.2 ± 13.0 | U87 glioblastoma |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many diseases, including cardiovascular diseases and cancer. Research indicates that triazine derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. The anti-inflammatory activity has been quantified through various assays, demonstrating significant reductions in inflammatory markers .

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may have neuropharmacological applications. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants. The interaction of such compounds with neurotransmitter systems could provide insights into their efficacy in treating mood disorders .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Study on Anticancer Activity : A study involving a series of triazine derivatives indicated that modifications at the piperidine position significantly enhanced anticancer activity against breast cancer cell lines.

- Anti-inflammatory Research : A comparative analysis showed that certain triazine derivatives had superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a new avenue for therapeutic development.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Research Findings and Implications

- Patent Compounds () : The chlorophenyl and methylcyclopropyl-substituted triazines are intermediates for agrochemicals. Their NMR data (δ 1.25–8.00 ppm) confirm structural integrity, with downfield shifts for aromatic protons indicating electron-withdrawing effects .

- Herbicides () : Thifensulfuron methyl and tribenuron methyl are commercial ALS inhibitors with low application rates (≤50 g/ha). Their efficacy is linked to sulfonylurea’s ability to mimic substrate transition states .

Biological Activity

2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated benzamide core and a triazine moiety linked to a piperidine group. The inclusion of the fluorine atom is significant as it often enhances biological activity through improved binding affinity and metabolic stability.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in cancer progression and other diseases.

- Receptor Modulation : The piperidine component suggests possible interaction with neurotransmitter receptors, which could influence neurological pathways.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

| Activity Type | Methodology | Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Exhibited significant cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Kinetic assays | Showed inhibition of specific kinases related to tumor growth. |

| Neuropharmacological | Receptor binding assays | Potential modulation of serotonin receptors indicated. |

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

- Study on Anticancer Properties : A study demonstrated that similar benzamide derivatives exhibited selective toxicity towards various cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies.

- Neuropharmacological Effects : Another research focused on the piperidine derivatives indicated promising results in modulating dopamine and serotonin pathways, suggesting applications in treating mood disorders.

Research Findings

Recent findings have underscored the importance of the fluorine atom in enhancing biological activity:

- Fluorine Substitution : Studies have shown that the presence of fluorine can significantly increase the binding affinity to target proteins, improving therapeutic efficacy.

- Selectivity Profiles : Compounds with similar structures displayed selectivity over other kinases, reducing off-target effects and enhancing safety profiles.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 2-fluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide, and how are discrepancies resolved?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., triazine C=N stretching at ~1550 cm⁻¹, benzamide C=O at ~1670 cm⁻¹).

- NMR Analysis : Use - and -NMR to assign chemical shifts. For example, the piperidinyl protons typically resonate at δ 1.5–2.5 ppm, while methoxy groups appear at δ ~3.8 ppm .

- Discrepancy Resolution : Compare experimental shifts with density functional theory (DFT)-calculated values. Adjust for solvent effects and intermolecular interactions. Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in coupling patterns .

Q. What synthetic strategies are effective for introducing the piperidinyl group to the triazine core?

- Methodological Answer :

- Stepwise Nucleophilic Substitution : React 4-methoxy-6-chloro-1,3,5-triazine with piperidine in anhydrous THF under reflux (yields ~80–85%). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization : Use excess piperidine (1.2–1.5 eq.) and catalytic KI to enhance reactivity. Purify via recrystallization (THF/hexane) to achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the benzamide coupling step?

- Methodological Answer :

- Coupling Reagents : Use HATU or EDCI/HOBt in DMF at 0°C → RT to activate the carboxylic acid.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Yield Enhancement : Pre-activate the acid (30 min) before adding the amine. Yields typically improve from ~50% to >75% under optimized conditions .

Q. What mechanistic insights explain the selectivity of substitution reactions on the triazine ring?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., methoxy) at the 4-position direct nucleophilic attack to the 6-position via resonance stabilization.

- Steric Factors : Bulky substituents (e.g., piperidinyl) at the 6-position hinder further substitution at adjacent positions. Confirmed via DFT studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replace piperidine with morpholine or thiomorpholine).

- Functional Group Variations : Introduce electron-donating/withdrawing groups (e.g., -CF₃, -NO₂) on the benzamide moiety.

- Assays : Test inhibition of kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Correlate IC₅₀ values with logP and Hammett constants .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation (e.g., amide bond) causing splitting. Variable-temperature NMR (VT-NMR) can resolve coalescence temperatures.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting material). Adjust purification protocols (e.g., column chromatography with 5% MeOH/CH₂Cl₂) .

Experimental Design Tables

| Synthetic Step | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Triazine-piperidine coupling | THF, reflux, 12 h, KI catalyst | 85% | >95% | |

| Benzamide coupling | DMF, HATU, DIPEA, 0°C → RT, 24 h | 78% | 98% |

| Spectroscopic Data | Observed (δ ppm) | DFT-Calculated (δ ppm) | Deviation |

|---|---|---|---|

| Piperidinyl CH₂ (¹H) | 1.6–2.1 | 1.8–2.0 | ±0.2 |

| Triazine C=N (IR) | 1552 cm⁻¹ | 1548 cm⁻¹ | +4 cm⁻¹ |

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.